Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate
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Overview
Description
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is a chemical compound that features a purine base with a Boc-protected amino group and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate typically involves multiple steps. One common approach is to start with the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. The final step involves esterification to introduce the ethyl ester functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality, allowing the compound to engage in further chemical or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate: Similar structure but with an additional Boc group.
2-(Boc-amino)ethyl bromide: A simpler compound with a Boc-protected amino group and a bromide functionality.
Uniqueness
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is unique due to its combination of a purine base, a Boc-protected amino group, and an ethyl ester functionality.
Properties
Molecular Formula |
C14H18ClN5O4 |
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Molecular Weight |
355.78 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetate |
InChI |
InChI=1S/C14H18ClN5O4/c1-5-23-8(21)6-20-7-16-9-10(15)17-12(18-11(9)20)19-13(22)24-14(2,3)4/h7H,5-6H2,1-4H3,(H,17,18,19,22) |
InChI Key |
SLCYGHNGEORWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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